molecular formula C13H12BrNO4 B11609383 (4E)-4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one

(4E)-4-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one

Cat. No.: B11609383
M. Wt: 326.14 g/mol
InChI Key: KMWVKLKQXPVEIU-RUDMXATFSA-N
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Description

(4E)-4-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a synthetic organic compound characterized by its unique structure, which includes a brominated phenyl group, an ethoxy group, and a hydroxyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves the following steps:

    Formation of the oxazolone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the brominated phenyl group: This step involves the bromination of a suitable phenyl precursor, followed by its incorporation into the oxazolone structure.

    Addition of the ethoxy and hydroxyl groups: These functional groups can be introduced through nucleophilic substitution reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The brominated phenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a de-brominated phenyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4E)-4-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (4E)-4-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    DNA interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[(3-BROMO-5-METHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
  • (4E)-4-[(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE

Uniqueness

(4E)-4-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H12BrNO4

Molecular Weight

326.14 g/mol

IUPAC Name

(4E)-4-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C13H12BrNO4/c1-3-18-11-6-8(5-10(14)12(11)16)4-9-7(2)15-19-13(9)17/h4-6,16H,3H2,1-2H3/b9-4+

InChI Key

KMWVKLKQXPVEIU-RUDMXATFSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=NOC2=O)C)Br)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=NOC2=O)C)Br)O

solubility

>48.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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